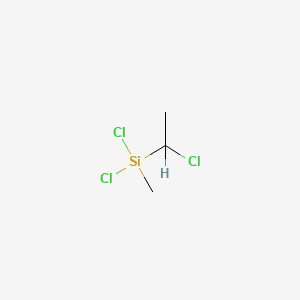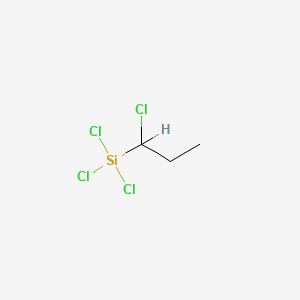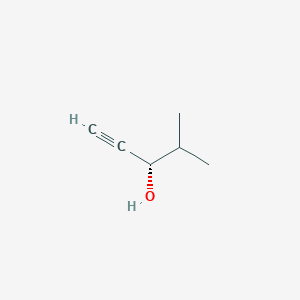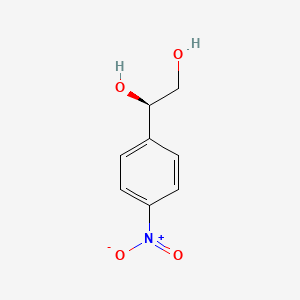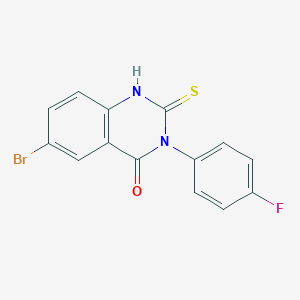
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
The compound 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinones, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives have been synthesized and studied for their crystal structures. For example, Saeed and Flörke (2011) demonstrated the synthesis and crystal structure analysis of a similar compound, 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, revealing its crystallization in the orthorhombic space group and detailing its molecular interactions (Saeed & Flörke, 2011).
Antimicrobial and Anticonvulsant Activities
Derivatives of 2-thioxoquinazolin-4(3H)-ones, which include the 6-bromo-3-(4-fluorophenyl) variant, have been explored for their antimicrobial and anticonvulsant properties. Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, as well as their anticonvulsant activity, showcasing the compound's potential in medical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral and Cytotoxic Activities
The compound and its derivatives have also been studied for their potential in antiviral and cytotoxic activities. Selvam et al. (2010) synthesized novel 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for in vitro antiviral activity against various viruses, as well as their cytotoxicity against different human cancer cell lines (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Anti-Cancer Potentials
A particular derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and characterized for its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent. Riadi et al. (2021) explored this derivative's cytotoxic activity against various human cancer cell lines, revealing promising results in this area (Riadi et al., 2021).
Synthesis Methods
Several studies have focused on developing efficient synthesis methods for these compounds. For example, Kobayashi, Komatsu, Yokoi, and Konishi (2011) reported an efficient synthesis approach for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, which is relevant to the synthesis of 6-bromo-3-(4-fluorophenyl) derivatives (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).
Propriétés
IUPAC Name |
6-bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLUIHAKIUVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391240 | |
| Record name | F0912-2618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791-90-2 | |
| Record name | F0912-2618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



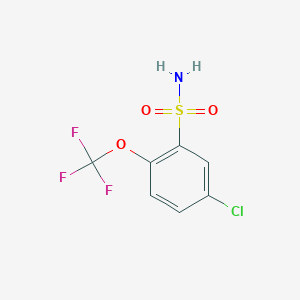
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)


![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)
